molecular formula C8H13NSn B031316 Trimethyl(2-pyridyl)tin CAS No. 13737-05-8

Trimethyl(2-pyridyl)tin

Cat. No.: B031316
CAS No.: 13737-05-8
M. Wt: 241.91 g/mol
InChI Key: HDWHGDDNMJOCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(2-pyridyl)tin is an organotin compound with the molecular formula C8H13NSn. It is a colorless to almost colorless clear liquid that is sensitive to air and heat. This compound is primarily used as a synthetic intermediate in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(2-pyridyl)tin can be synthesized through the reaction of 2-bromopyridine with trimethyltin chloride in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(2-pyridyl)tin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

Trimethyl(2-pyridyl)tin has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is utilized in the synthesis of biologically active molecules, such as HIV-1 protease inhibitors and NK1 receptor antagonists.

    Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.

    Industry: this compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trimethyl(2-pyridyl)tin involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can undergo transmetalation, where it transfers from tin to another metal, such as palladium, in cross-coupling reactions. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the tin atom .

Comparison with Similar Compounds

  • Trimethyl(4-pyridyl)tin
  • 2-(Tributylstannyl)pyridine
  • 4-Methyl-2-(tributylstannyl)pyridine
  • 3-Methyl-2-(tributylstannyl)pyridine

Comparison: Trimethyl(2-pyridyl)tin is unique due to the position of the trimethylstannyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as trimethyl(4-pyridyl)tin, the 2-position provides different electronic and steric effects, making it suitable for specific synthetic applications .

Biological Activity

Trimethyl(2-pyridyl)tin (TMPT) is an organotin compound that has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry and toxicology. This article explores the biological activity of TMPT, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

TMPT is characterized by its unique structure, which consists of a tin atom bonded to three methyl groups and one 2-pyridyl group. This configuration imparts specific chemical properties that influence its biological interactions.

Structural Formula

  • Molecular Formula: C₇H₉N
  • Molecular Weight: 137.22 g/mol
  • CAS Number: 13737-05-8

Anticancer Properties

Recent studies have indicated that TMPT exhibits anticancer activity against various cancer cell lines. Notably, TMPT has shown effectiveness in inhibiting the growth of certain types of tumors, making it a candidate for further research in cancer therapy.

Table 1: Anticancer Activity of TMPT

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

Cytotoxic Effects

The cytotoxicity of TMPT has been assessed using various assays, including the MTT assay, which measures cell viability. Results suggest that TMPT can induce cytotoxic effects in human cell lines.

Table 2: Cytotoxicity of TMPT in Human Cell Lines

Cell LineViability (%) at 24hViability (%) at 48hReference
HEK293T7560
HeLa7050
A5498055

The mechanisms by which TMPT exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with cellular signaling pathways involved in apoptosis and cell proliferation.

  • Apoptosis Induction: TMPT has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
  • Inhibition of Proliferation: By disrupting mitochondrial function, TMPT can inhibit the proliferation of cancer cells.

Case Study 1: In Vitro Studies on HeLa Cells

In a controlled laboratory setting, HeLa cells were treated with varying concentrations of TMPT. The study aimed to evaluate the compound's effect on cell viability and apoptosis rates.

  • Findings: At concentrations above 10 µM, significant reductions in cell viability were observed, alongside increased markers of apoptosis.

Case Study 2: Toxicological Assessment

A report highlighted the toxicological profile of trimethyl tin compounds, including TMPT. It was noted that exposure could lead to neurotoxic effects and immune system impairment.

  • Findings: Chronic exposure was linked to detrimental effects on liver function and neurological health, emphasizing the need for careful handling in laboratory settings .

Properties

IUPAC Name

trimethyl(pyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-4H;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWHGDDNMJOCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452225
Record name Trimethyl(2-pyridyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13737-05-8
Record name Trimethyl(2-pyridyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 2-(trimethylstannyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 15.7 mL of 1.6M n-butyllithium (25.1 mmol) in anhydrous ether (25 mL) was stirred under Ar at -78° C. and to this was added a solution of 2-bromopyridine (3.97 g, 25.1 mmol) in anhydrous ether (12.5 mL). The resulting orange solution was stirred for 2 h, and trimethyltin chloride in THF (26.0 mmol, 26 and, 1.0M) added over 30 min. The reaction was stirred for 1 h at -78° C. then warmed to room temperature over 1 h, filtered and the filtrate evaporated. Distillation afforded 3.1 g (51%) of the title compound as a colorless liquid which solidified in the receiver flask. B.p. 65° C./2 mm Hg; Literature B.p. 75° C./4 mm Hg.
Quantity
15.7 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step Two
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
26 mmol
Type
reactant
Reaction Step Three
Yield
51%

Synthesis routes and methods II

Procedure details

The older known synthesis as described in EP 1244641 B1 on page 21 starts from 2-bromopyridine. In step 1 the 2-trimethylstannanylpyridine is prepared in a 45 to 50% yield (of the theory). The 2-trimethylstannanylpyridine is subsequently reacted with ethyl (4-bromophenyl)acetate in order to obtain the ethyl (4-pyridin-2-ylphenyl)acetate in a 75% yield. In the third step the ethyl (4-pyridin-2-ylphenyl)acetate is saponified to the (4-pyridin-2-ylphenyl)acetic acid with about 95% yield of theory. Consequently, the state of the art synthesis as shown below
[Compound]
Name
1244641 B1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.